2-Bromo-2-5-dimethoxypropiophenone
Description
Overview of α-Haloketones as Key Building Blocks
α-Haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent carbon atom (the α-carbon). wikipedia.org This unique structural arrangement, featuring two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bonded to the halogen—renders them highly reactive and exceptionally versatile building blocks in organic synthesis. mdpi.com Their dual electrophilicity allows them to participate in a wide array of chemical transformations, making them indispensable for constructing complex molecular architectures. mdpi.comnih.gov
The reactivity of α-haloketones is largely governed by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov This makes them potent alkylating agents in nucleophilic substitution reactions. wikipedia.org Furthermore, the presence of the electron-withdrawing carbonyl and halogen groups renders the α-hydrogens acidic, enabling deprotonation to form enolates, which can then undergo further reactions. wikipedia.orglibretexts.org This multifaceted reactivity allows for the synthesis of a diverse range of compounds, including important nitrogen, sulfur, and oxygen-containing heterocycles, some of which exhibit significant biological activity. mdpi.comnih.gov
Historical Context and Evolution of Research in Halogenated Carbonyl Compounds
The study of α-haloketones dates back to the late 19th century, but their synthetic potential has been increasingly recognized and exploited over the past several decades. nih.gov Early research focused on fundamental reactions, such as the Favorskii rearrangement, a notable reaction of α-halo ketones with a base to form carboxylic acid derivatives, which has become a classic method for ring contraction in cyclic systems. organicreactions.orglibretexts.org
The methods for synthesizing α-haloketones have also evolved significantly. The most traditional method involves the direct halogenation of a ketone using elemental halogens like bromine (Br₂) or chlorine (Cl₂), often catalyzed by acid or base. mdpi.compressbooks.pub In acid-catalyzed halogenation, the reaction proceeds through an enol intermediate, typically resulting in the substitution of a single α-hydrogen. libretexts.orgpressbooks.pub Conversely, base-promoted halogenation proceeds via an enolate and can lead to multiple halogenations, as the introduction of a halogen increases the acidity of the remaining α-hydrogens. libretexts.orgpressbooks.pub This polyhalogenation is the basis for the haloform reaction, a well-known test for methyl ketones. pressbooks.pub
Modern synthetic chemistry has driven the development of more selective and environmentally benign halogenating agents to overcome the challenges associated with using elemental halogens. Reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have become common alternatives. wikipedia.orgorganic-chemistry.org Recent advancements have focused on catalytic and asymmetric methods to produce specific α-haloketones with high efficiency and stereoselectivity. wikipedia.orgorganic-chemistry.org
Specific Focus on 2-Bromo-2,5-dimethoxypropiophenone within the Chemical Literature
2-Bromo-2,5-dimethoxypropiophenone is an α-haloketone that serves as a specialized reagent and intermediate in organic synthesis. Its structure combines the reactive α-bromoketone moiety with a dimethoxy-substituted phenyl ring. While not as extensively documented as simpler α-haloketones, its utility is evident in specific synthetic applications found in patent and chemical literature.
The synthesis of this compound typically follows the classical approach of α-halogenation of the parent ketone, 2,5-dimethoxypropiophenone. This precursor can be prepared from commercially available starting materials like 1,4-dimethoxybenzene (B90301). The subsequent bromination at the α-position yields the title compound.
Its primary role in the literature is as a precursor for more complex molecules. For instance, related compounds like 2-bromo-4,5-dimethoxy benzaldehyde (B42025) have been used in multi-step syntheses to produce compounds such as 2-bromo-4,5-dimethoxy benzenepropanenitrile. google.com The chemical reactivity of 2-Bromo-2,5-dimethoxypropiophenone is characteristic of α-haloketones, making it a useful building block for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of targeted organic structures.
Chemical and Physical Properties of 2-Bromo-2,5-dimethoxypropiophenone
The physical and chemical properties of 2-Bromo-2,5-dimethoxypropiophenone are summarized in the table below. This data is compiled from various chemical databases and is essential for its handling and use in synthetic procedures.
| Property | Value |
| IUPAC Name | 2-bromo-1-(2,5-dimethoxyphenyl)propan-1-one nih.gov |
| CAS Number | 39243-70-4 nih.gov |
| Molecular Formula | C₁₁H₁₃BrO₃ nih.gov |
| Molecular Weight | 273.12 g/mol nih.gov |
| Appearance | Beige fine crystalline powder or needles chemicalbook.com |
| Melting Point | 83-85 °C chemicalbook.comsigmaaldrich.com |
| InChI Key | ABONBTQFMVFJQQ-UHFFFAOYSA-N nih.gov |
| SMILES | CC(C(=O)C1=C(C=C=C(C1)OC)OC)Br nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABONBTQFMVFJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 2,5 Dimethoxypropiophenone and Analogous α Bromoketones
Precursor Synthesis: Strategies for the Formation of 2,5-Dimethoxypropiophenone
The initial step in the synthesis of the target compound is the preparation of 2,5-dimethoxypropiophenone. This is typically achieved through the acylation of an appropriately substituted aromatic ring.
Acylation Reactions for Propiophenone (B1677668) Moiety Construction
The construction of the propiophenone moiety generally involves the introduction of a propionyl group onto an aromatic substrate. This can be accomplished through various acylation methods, with Friedel-Crafts acylation being a prominent example.
Approaches for the Functionalization of Aromatic Ring Systems
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the C-acylation of aromatic rings. In the context of synthesizing 2,5-dimethoxypropiophenone, this reaction typically involves the treatment of 1,4-dimethoxybenzene (B90301) with a propionylating agent in the presence of a Lewis acid catalyst.
A common procedure involves the reaction of 1,4-dimethoxybenzene with propionyl chloride and a Lewis acid like aluminum chloride (AlCl₃) in a suitable solvent such as carbon disulfide. designer-drug.com The reaction is usually conducted at low temperatures (0-10°C) to control the reactivity and prevent side reactions. designer-drug.com The highly activated nature of the 1,4-dimethoxybenzene ring, due to the two electron-donating methoxy (B1213986) groups, facilitates the electrophilic substitution. These methoxy groups are ortho, para-directing, leading to the desired 2,5-disubstituted product. umkc.edu
| Reactants | Catalyst | Solvent | Temperature | Yield |
| 1,4-Dimethoxybenzene, Propionyl chloride | AlCl₃ | Carbon disulfide | 0-10°C | Not specified |
Table 1: Representative conditions for the Friedel-Crafts acylation of 1,4-dimethoxybenzene.
It is important to note that Friedel-Crafts reactions can sometimes be complicated by issues such as polysubstitution, although the steric hindrance from the methoxy groups and the acyl group can mitigate this to some extent. mnstate.edu
Carboxylation and Subsequent Transformations
While Friedel-Crafts acylation is a direct method, alternative multi-step approaches involving initial carboxylation of the aromatic ring followed by chain extension could theoretically be employed. For instance, a Gattermann-Koch or Vilsmeier-Haack formylation of 1,4-dimethoxybenzene could introduce a formyl group, which could then be subjected to a Grignard reaction with an ethylmagnesium halide followed by oxidation to yield the propiophenone. However, these routes are generally more circuitous and less efficient than direct Friedel-Crafts acylation for this specific target.
Another potential, though less direct, pathway could involve the Reimer-Tiemann formylation of 4-methoxyphenol, followed by methylation of the resulting 2-hydroxy-5-methoxybenzaldehyde (B1199172) to give 2,5-dimethoxybenzaldehyde. chemicalbook.com This aldehyde could then be converted to the desired propiophenone through a reaction with an organometallic reagent like ethylmagnesium bromide followed by oxidation of the resulting secondary alcohol.
Direct α-Bromination Strategies for Ketones
Once 2,5-dimethoxypropiophenone is obtained, the next critical step is the selective bromination at the α-position to the carbonyl group.
Electrophilic Bromination Utilizing Molecular Bromine (Br₂)
The direct α-bromination of ketones is a well-established transformation in organic synthesis. The reaction typically proceeds via an enol or enolate intermediate, which then attacks an electrophilic bromine source. mdpi.com
The most straightforward method for the α-bromination of ketones like 2,5-dimethoxypropiophenone involves the use of molecular bromine (Br₂) in a suitable solvent. google.comgoogle.com The reaction is often carried out under acidic conditions, which catalyze the formation of the enol tautomer, the active nucleophile in the reaction. mdpi.com Acetic acid is a commonly used solvent and catalyst for this purpose. google.comnih.gov
The general mechanism for acid-catalyzed bromination involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the α-brominated ketone and hydrogen bromide (HBr). mdpi.comlibretexts.org
| Substrate | Brominating Agent | Solvent/Catalyst | Temperature | Product |
| Phenyl alkyl ketones | Bromine (Br₂) | Acetic Acid | Not specified | α-Bromoketones |
| Acetophenone derivatives | Pyridine (B92270) hydrobromide perbromide | Acetic Acid | 90°C | α-Bromoacetophenone derivatives |
Table 2: General conditions for the α-bromination of ketones.
Care must be taken to control the stoichiometry of the bromine, as dibromination can occur. mdpi.com The reaction conditions, such as temperature and reaction time, are also crucial to achieve high selectivity and yield. While elemental bromine is effective, its use presents hazards due to its high toxicity and corrosivity. google.comnih.gov This has led to the development of alternative brominating agents such as N-bromosuccinimide (NBS). nih.govmdpi.com However, for the direct bromination with Br₂, the reaction provides a fundamental route to α-bromoketones.
N-Bromosuccinimide (NBS)-Mediated Bromination
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for α-bromination of ketones, often favored over molecular bromine due to its solid nature and the ability to maintain a low concentration of bromine in the reaction mixture, which can minimize side reactions. masterorganicchemistry.com NBS can participate in both radical and ionic bromination pathways. wikipedia.org
While NBS is well-known for allylic and benzylic brominations via a radical mechanism initiated by light or a radical initiator like AIBN, its application in the α-bromination of ketones can also proceed through a radical pathway. commonorganicchemistry.comwikipedia.orgnumberanalytics.com The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. numberanalytics.com This bromine radical then abstracts an α-hydrogen from the ketone, forming a ketone radical. This radical then reacts with another molecule of NBS or Br₂ (formed from the reaction of HBr with NBS) to yield the α-bromoketone and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.comnumberanalytics.com Photochemical methods, using UV-vis irradiation, have been successfully employed for the α-bromination of ketones with NBS without the need for a catalyst or radical initiator. researchgate.net
The reactivity of NBS can be significantly enhanced by the presence of acid catalysts. commonorganicchemistry.com Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., Al₂O₃) can be used to activate NBS for the α-bromination of ketones. researchgate.netnih.gov Acid catalysis promotes the formation of the enol, which then reacts with the electrophilic bromine species generated from NBS. youtube.com For example, the use of a catalytic amount of p-toluenesulfonic acid (p-TSA) under solvent-free conditions has been reported as an efficient method for the regioselective α-bromination of ketones with NBS. researchgate.net Similarly, nuclear bromination of activated aromatic substrates can be achieved with NBS in acetone (B3395972) using hydrochloric acid as a catalyst. tandfonline.com
Lewis acids, such as acidic aluminum oxide (Al₂O₃), can also catalyze the reaction. The proposed mechanism involves the formation of the enol form of the ketone on the acidic surface of the alumina, which then reacts with the bromonium ion released from NBS. nih.gov The choice of catalyst and reaction conditions can direct the regioselectivity between α-bromination and aromatic ring bromination in substituted acetophenones. researchgate.netnih.gov
| Catalyst | Substrate | Conditions | Outcome |
| p-Toluenesulfonic acid | Ketones | Solvent-free | High yield of α-bromoketones. researchgate.net |
| Hydrochloric Acid | Activated aromatic substrates | Acetone | Nuclear bromination. tandfonline.com |
| Acidic Al₂O₃ | Aralkyl ketones | Methanol (B129727), reflux | Exclusive α-bromination. nih.gov |
| Neutral Al₂O₃ | Aralkyl ketones with activating groups | Acetonitrile, reflux | Predominant nuclear bromination. nih.gov |
In the pursuit of more environmentally benign synthetic methods, ionic liquids have emerged as "green" recyclable solvents for various organic transformations, including the α-bromination of ketones with NBS. researchgate.netscirp.orgwikipedia.org Reactions carried out in ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), have shown to be efficient, providing good yields of α-bromoketones. researchgate.netscirp.org A key advantage of using ionic liquids is the ease of product separation and the potential for recycling and reusing the solvent and catalyst system. researchgate.netscirp.org For instance, ketones can be smoothly converted to α-bromoketones with NBS in the presence of a catalytic amount of p-toluenesulfonic acid in [bmim]PF₆, and the ionic liquid can be reused multiple times without a significant loss in activity. scirp.org
Oxidative Bromination Approaches
Oxidative bromination represents an alternative and often greener strategy for the synthesis of α-bromoketones. researchgate.netrsc.org These methods generate the electrophilic bromine species in situ from a bromide source, such as hydrobromic acid (HBr) or a bromide salt, using an oxidant. rsc.org This approach avoids the direct use of hazardous molecular bromine.
A common system for oxidative bromination involves the use of dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant in the presence of HBr. rsc.orgnih.gov This system is effective for the bromination of olefins, alkynes, and ketones. rsc.org The reaction of HBr with DMSO is proposed to generate an electrophilic bromine species, which then reacts with the enol form of the ketone. nih.gov This method is attractive due to the low cost and accessibility of both DMSO and HBr. rsc.org
Other oxidative systems have also been developed, including the use of hydrogen peroxide (H₂O₂) as the oxidant with HBr. researchgate.net Metal catalysts, such as those based on vanadium or iron, can also be employed to facilitate oxidative bromination reactions under mild conditions. rsc.orgresearchgate.net For instance, a zirconium metal-organic framework-supported iron(III) catalyst has been developed for the oxidative bromination of arenes using H₂O₂ as the oxidant and potassium bromide (KBr) as the bromine source. rsc.org Another sustainable approach involves the use of molecular oxygen as the terminal oxidant, often in conjunction with a metal catalyst like palladium. nih.gov A one-pot synthesis of α-bromoketones from secondary alcohols has also been developed using ammonium (B1175870) bromide and oxone, which proceeds through the oxidation of the alcohol to the ketone followed by oxidative bromination. rsc.org
| Oxidant | Bromide Source | Catalyst | Key Features |
| DMSO | HBr | None | Mild conditions, high bromide-atom-economy. rsc.orgnih.gov |
| H₂O₂ | KBr | bpy-UiO-FeCl₃ | Heterogeneous, recyclable catalyst. rsc.org |
| Molecular Oxygen | HBr/Bromide Salt | Vanadium or Palladium based | Sustainable, green approach. researchgate.netnih.gov |
| Oxone | NH₄Br | None | One-pot synthesis from secondary alcohols. rsc.org |
Conversion of Secondary Alcohols to α-Bromoketones
A common and direct route to α-bromoketones is the transformation of secondary alcohols. This can be achieved through a two-step process involving the oxidation of the alcohol to a ketone, followed by α-bromination. However, more efficient one-pot methodologies have been developed to streamline this conversion.
One-Pot Oxidation-Bromination Sequences
The development of one-pot synthesis methods, where sequential reactions are carried out in the same reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. For the conversion of secondary alcohols to α-bromoketones, several one-pot oxidation-bromination protocols have been established.
One such method involves the use of ammonium bromide and oxone as inexpensive, stable, and non-toxic reagents. nih.gov This process facilitates a two-step sequence within a single pot: the initial oxidation of the secondary alcohol to the corresponding ketone, which is then followed by an oxidative bromination of the in-situ generated ketone. nih.gov While a specific example for the synthesis of 2-bromo-2,5-dimethoxypropiophenone from 1-(2,5-dimethoxyphenyl)propan-1-ol (B7844841) using this method is not detailed in the reviewed literature, the general applicability of this green protocol suggests its potential for this transformation.
Another effective one-pot system employs a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). google.com This method has been shown to be effective for the α-bromination of phenylalkylketones. google.com A related Korean patent describes a process where bromine is generated in situ from hydrobromic acid and sodium chlorate, which then reacts with propiophenone to yield α-bromopropiophenone. nih.gov The reaction is efficient and allows for the regeneration of bromine, minimizing waste. nih.gov The conditions for this type of reaction are typically mild, often proceeding at room temperature to 90°C for a duration of 0.5 to 15 hours. google.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Secondary Alcohols | NH₄Br, Oxone | α-Bromoketones | Good to Excellent | nih.gov |
| Propiophenone | HBr, NaClO₃ | α-Bromopropiophenone | High | nih.gov |
Bromination of Olefins to Form α-Bromoketones
The bromination of olefins presents another important pathway to α-bromoketones. This transformation can proceed through various mechanisms, with the formation of a bromohydrin intermediate being a key step in many cases.
Halogenation via Bromohydrin Intermediates
The reaction of an alkene with a bromine source in the presence of water leads to the formation of a bromohydrin. This intermediate can then be oxidized to the corresponding α-bromoketone. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.com When an alkene is treated with NBS in an aqueous solvent system (like moist DMSO), a bromonium ion is formed, which is then attacked by water to yield a bromohydrin. masterorganicchemistry.com This reaction is stereospecific, resulting in an anti-addition of the bromine and hydroxyl groups across the double bond.
While a specific procedure for the bromination of 1-(2,5-dimethoxyphenyl)prop-1-ene to 2-bromo-2,5-dimethoxypropiophenone via a bromohydrin intermediate is not explicitly documented in the surveyed literature, the general utility of NBS for this type of transformation is well-established. masterorganicchemistry.comorganic-chemistry.org The subsequent oxidation of the resulting bromohydrin would be required to furnish the final α-bromoketone.
| Olefin | Reagents | Intermediate | Product | Reference |
| General Alkene | NBS, H₂O/DMSO | Bromohydrin | α-Bromoketone (after oxidation) | masterorganicchemistry.com |
| Propene | NBS | 3-Bromopropene | - |
Utilization of Hypervalent Iodine Reagents in Oxidative Bromination
Hypervalent iodine reagents have emerged as powerful and environmentally benign oxidizing agents in modern organic synthesis. ubc.ca Their low toxicity, ready availability, and mild reaction conditions make them attractive alternatives to many heavy metal-based oxidants. nih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are commonly employed.
| Substrate Type | Hypervalent Iodine Reagent | Bromine Source | Product | Key Feature | Reference |
| Terminal Alkynes | PIDA | NaBr, H₂O | α,α-Dibromo ketones | Favorable with electron-donating groups | nih.gov |
Chemo-, Regio-, and Stereoselectivity in Bromination Processes
Achieving high levels of selectivity is a critical challenge in the synthesis of complex molecules. In the context of bromination reactions to form α-bromoketones, controlling which hydrogen atom is substituted (regioselectivity) and the spatial arrangement of the new bond (stereoselectivity) is paramount.
Control of Bromination at the α-Position
The α-bromination of ketones typically proceeds through an enol or enolate intermediate. The regioselectivity of the reaction is therefore dependent on the conditions used to form this intermediate. Under acidic conditions, the reaction proceeds via an enol, and bromination generally occurs at the more substituted α-carbon, as this leads to the more stable, more substituted enol intermediate. wikipedia.org
For a compound like 2,5-dimethoxypropiophenone, which has two different α-protons (on the methylene (B1212753) and methyl groups of the propiophenone backbone), controlling the position of bromination is crucial. The presence of the electron-donating methoxy groups on the phenyl ring can influence the acidity of the α-protons and the stability of the enol intermediate. The specific synthesis of 2-bromo-2,5-dimethoxypropiophenone implies that bromination occurs at the carbon bearing the methyl group. Achieving this selectivity would likely involve carefully controlled reaction conditions.
The use of specific brominating agents can also influence regioselectivity. For instance, copper(II) bromide has been used for the α-bromination of ketones. mdpi.com While this method can be effective, it sometimes leads to the formation of α,α-dihalogenated side products, indicating moderate selectivity. mdpi.com The choice of solvent and reaction temperature can also play a significant role in directing the regiochemical outcome of the bromination.
| Compound Class | Reaction Condition | General Outcome | Controlling Factor | Reference |
| Unsymmetrical Ketones | Acidic | Bromination at the more substituted α-carbon | Formation of the more stable enol | wikipedia.org |
| Acetophenone Derivatives | Pyridine hydrobromide perbromide, Acetic Acid | α-Bromination | Nature of brominating agent and solvent | nih.govnih.gov |
| Phenylethanone | CuBr₂ | α-Bromination (with some α,α-dibromination) | Metal halide catalyst | mdpi.com |
Diastereoselectivity in the Synthesis of Chiral α-Bromoketones
When the α-carbon of a ketone is prochiral, its bromination creates a new stereocenter. Controlling the stereochemical outcome of this process is a significant synthetic challenge. The formation of an achiral enol or enolate intermediate generally leads to a racemic mixture of the α-bromo product. libretexts.org However, significant advances have been made in developing diastereoselective and even enantioselective bromination reactions.
One successful strategy involves the use of chiral catalysts that can control the facial selectivity of the electrophilic attack on the enol or enolate intermediate. For instance, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been shown to catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org This demonstrates that with the appropriate catalytic system, high levels of stereocontrol are achievable.
Another approach involves substrate control, where existing chirality in the ketone molecule directs the approach of the brominating agent. While not directly applicable to a simple propiophenone, this is a key strategy in the synthesis of more complex natural products. The stereochemical outcome in such cases can often be predicted using established models of asymmetric induction.
| Reaction Type | Catalyst/Reagent | Substrate | Selectivity |
| Bromoazidation | Chiral N,N'-dioxide/Fe(OTf)₂ | α,β-Unsaturated Ketones | High yields with excellent diastereo- and enantioselectivities. organic-chemistry.org |
| Grignard Addition | Grignard Reagents | α,α-dialkoxy ketones | Highly diastereoselective additions (dr >90:10) consistent with Cram's chelate model. thieme-connect.de |
Minimization of Polybromination and Side Reactions
A primary challenge in the synthesis of α-bromoketones is the prevention of side reactions, most notably polybromination and reactions on other functional groups or the aromatic ring. The choice of reaction conditions is the most critical factor in controlling these outcomes.
Polybromination: The tendency towards mono- or polybromination is strongly dependent on whether the reaction is run under acidic or basic conditions. wikipedia.org
Acidic Conditions: Under acid catalysis, the introduction of the first bromine atom deactivates the carbonyl oxygen due to its electron-withdrawing nature. This makes subsequent protonation and enol formation less favorable, slowing down further halogenation. wikipedia.org Therefore, acidic conditions are generally preferred for the synthesis of mono-α-bromoketones.
Basic Conditions: In contrast, under basic conditions, the inductive electron-withdrawal by the first bromine atom makes the remaining α-hydrogens more acidic and easier to remove. wikipedia.org This accelerates the rate of subsequent brominations, often making it difficult to stop the reaction at the mono-brominated stage. wikipedia.orgyoutube.com For methyl ketones, this can lead to the formation of a trihalo-ketone, which then undergoes the "haloform reaction" to yield a carboxylate. wikipedia.orgyoutube.com
| Condition | Favored Product | Rationale |
| Acidic (e.g., AcOH) | Monobromination | The first bromine atom deactivates the ketone towards further enolization. wikipedia.org |
| Basic (e.g., NaOH) | Polybromination/Haloform | The first bromine atom increases the acidity of remaining α-protons, accelerating further reaction. wikipedia.orgorganicchemistrytutor.com |
Aromatic Ring Bromination: For substrates like 2,5-dimethoxypropiophenone, the electron-rich aromatic ring is susceptible to electrophilic bromination. This is particularly a risk when using strong brominating agents or harsh conditions. For example, the H₂O₂-HBr system has been noted to cause bromination of aromatic rings that contain electron-donating substituents. organic-chemistry.org Careful selection of a milder reagent, such as NBS, and optimizing reaction temperature and time can minimize this unwanted side reaction.
Elucidation of Reaction Mechanisms and Fundamental Reactivity of 2 Bromo 2,5 Dimethoxypropiophenone
Nucleophilic Substitution Reactions at the α-Carbon
Nucleophilic substitution at the α-carbon of 2-bromo-2,5-dimethoxypropiophenone is a principal reaction pathway, allowing for the introduction of a wide variety of functional groups. The electrophilicity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to attack by nucleophiles. ncert.nic.in These reactions can proceed through different mechanisms, primarily the SN1 and SN2 pathways, with the operative mechanism being highly dependent on the reaction conditions and the nature of the nucleophile.
The dichotomy between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms is central to understanding the reactivity of 2-bromo-2,5-dimethoxypropiophenone. masterorganicchemistry.com An SN2 reaction involves a concerted, one-step mechanism where the nucleophile attacks the α-carbon at the same time as the bromide leaving group departs. chemicalnote.com This process involves a five-coordinate transition state and results in an inversion of stereochemistry if the α-carbon is chiral. chemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.combrainkart.com
In contrast, an SN1 reaction is a stepwise process. masterorganicchemistry.com The first and rate-determining step is the unimolecular dissociation of the C-Br bond to form a carbocation intermediate. chemicalnote.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, typically leading to a racemic or nearly racemic mixture of products if the carbon is chiral. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
The rate and mechanism of nucleophilic substitution on 2-bromo-2,5-dimethoxypropiophenone are significantly influenced by electronic and steric factors.
Electronic Factors:
Inductive Effect: The carbonyl group exerts a strong electron-withdrawing inductive effect, which polarizes the Cα-Br bond, making the α-carbon more electrophilic and thus more reactive towards nucleophiles. ncert.nic.in
Resonance Effect: The adjacent carbonyl group can also stabilize the transition states of both SN1 and SN2 reactions. In an SN2 reaction, the p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group in the transition state.
Aromatic Ring: The 2,5-dimethoxyphenyl group influences the reactivity. The methoxy (B1213986) groups are electron-donating through resonance, which can affect the stability of any carbocation intermediate that may form, though this effect is transmitted through the carbonyl group.
Steric Factors:
The propiophenone (B1677668) structure presents a degree of steric hindrance around the α-carbon. Compared to a simple α-bromo ketone like bromoacetone, the presence of the methyl group on the α-carbon and the adjacent phenyl ring in 2-bromo-2,5-dimethoxypropiophenone increases steric bulk. brainkart.com This steric hindrance can impede the backside attack required for an SN2 mechanism, potentially slowing it down relative to less hindered α-bromo ketones. chemicalnote.com However, bimolecular substitution reactions of α-halo ketones are noted to be less sensitive to steric hindrance than might be expected. researchgate.netcdnsciencepub.com
| Factor | Influence on SN1 Rate | Influence on SN2 Rate | Relevance to 2-Bromo-2,5-dimethoxypropiophenone |
| Substrate Structure | Tertiary > Secondary > Primary savemyexams.com | Primary > Secondary > Tertiary youtube.com | The α-carbon is secondary, allowing for both pathways, but sterically hindered. |
| Nucleophile | Weak nucleophiles favor SN1 masterorganicchemistry.com | Strong nucleophiles favor SN2 youtube.com | The choice of nucleophile is critical in directing the mechanism. |
| Solvent | Polar protic solvents favor SN1 libretexts.org | Polar aprotic solvents favor SN2 | Solvent choice can stabilize the carbocation (SN1) or enhance nucleophilicity (SN2). |
| Leaving Group | A good leaving group is essential masterorganicchemistry.com | A good leaving group is important youtube.com | Bromide is a good leaving group, facilitating both reactions. |
In an SN1 reaction, the stability of the carbocation intermediate is paramount as its formation is the rate-determining step. masterorganicchemistry.commasterorganicchemistry.com The carbocation that would be formed from 2-bromo-2,5-dimethoxypropiophenone is a secondary α-keto carbocation. The stability of this carbocation is influenced by competing electronic effects.
Destabilizing Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing and would inductively destabilize the positive charge on the α-carbon. reddit.com
Stabilizing Resonance Effect: The positive charge on the α-carbon is adjacent to the π-system of the carbonyl group. Resonance delocalization can occur, placing the positive charge on the carbonyl oxygen. reddit.commasterorganicchemistry.com This resonance stabilization can partially offset the inductive destabilization. reddit.com
Substituent Effects: The methyl group on the α-carbon provides some stabilization through hyperconjugation and inductive effects. The 2,5-dimethoxyphenyl group is not directly attached to the carbocationic center, so its electronic influence on stability is indirect.
In the presence of a nucleophile that can also act as a base, elimination reactions can compete with nucleophilic substitution. libretexts.orgfiveable.me These reactions, designated E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular), lead to the formation of α,β-unsaturated ketones.
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the β-carbon while the bromide leaving group departs from the α-carbon, forming a double bond. chemicalnote.comyoutube.com The E2 pathway is favored by strong, sterically hindered bases and requires an anti-periplanar arrangement of the β-hydrogen and the α-bromine. youtube.com The rate is dependent on the concentration of both the substrate and the base. chemicalnote.com
E1 Mechanism: This pathway is stepwise and proceeds through the same carbocation intermediate as the SN1 reaction. chemicalnote.commasterorganicchemistry.com Following carbocation formation, a weak base removes a β-proton to form the alkene. The E1 reaction is favored by conditions that favor carbocation formation, such as a weak base and a good ionizing solvent. libretexts.orglibretexts.org
For 2-bromo-2,5-dimethoxypropiophenone, treatment with a strong, non-nucleophilic base like pyridine (B92270) would likely favor an E2 elimination to yield 2,5-dimethoxy-1-phenylprop-2-en-1-one. libretexts.org
| Feature | E1 Reaction | E2 Reaction |
| Mechanism | Two steps, via carbocation chemicalnote.com | One concerted step chemicalnote.com |
| Base Requirement | Weak base is sufficient libretexts.org | Strong base is required libretexts.org |
| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Base] chemicalnote.com |
| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry youtube.com |
A common and synthetically useful reaction of α-bromoketones is their conversion to α-alkoxy ketones. For 2-bromo-2,5-dimethoxypropiophenone, reaction with an alkoxide, such as sodium methoxide (B1231860) in methanol (B129727), would be expected to yield the corresponding α-methoxy ketone, 2-methoxy-2,5-dimethoxypropiophenone. This transformation can occur via a direct SN2 substitution.
While direct SN2 substitution is a plausible route, studies on similar α-bromoketones have revealed an alternative two-step mechanism for the formation of α-alkoxy ketones. researchgate.net This pathway involves an initial intramolecular cyclization to form an oxirane (epoxide) intermediate, which is then opened by the alkoxide nucleophile.
In the case of α-bromobenzyl trifluoromethyl ketone reacting with sodium methoxide, an oxirane intermediate is formed which then undergoes a β-ring cleavage by the alcohol to yield the α-alkoxyketone. researchgate.net A similar mechanism could be operative for 2-bromo-2,5-dimethoxypropiophenone, particularly given the potential for the carbonyl oxygen to participate in the displacement of the bromide. Computational studies on α-bromoacetophenone have shown that nucleophilic substitution and epoxidation can be competing reactions with comparable low activation energies. up.ac.za
Formation of α-Alkoxy Ketones (e.g., α-Methoxy Ketones)
Epoxide Intermediates in α-Methoxyketone Synthesis
The synthesis of α-methoxyketones from α-bromoketones, such as 2-Bromo-2,5-dimethoxypropiophenone, can proceed through a mechanism involving an epoxide (oxirane) intermediate. While direct nucleophilic substitution is possible, studies on related α-bromoketones have indicated a two-step mechanism under certain conditions. researchgate.net
In this pathway, the initial step is an intramolecular nucleophilic attack of the carbonyl oxygen onto the α-carbon bearing the bromine atom, displacing the bromide ion and forming a transient oxirane intermediate. This is then followed by a nucleophilic attack of the methoxide ion on the epoxide ring. The ring-opening of this strained three-membered ring by the methoxide nucleophile leads to the final α-methoxyketone product. Research on α-bromobenzyl trifluoromethyl ketone's reaction with sodium methoxide in methanol has highlighted this two-step mechanism, where the oxirane intermediate undergoes a β-ring cleavage to quantitatively yield the corresponding α-alkoxyketone. researchgate.net
This mechanistic pathway is significant as it contrasts with the direct SN2 displacement and can influence the stereochemical outcome of the reaction. The formation of the epoxide intermediate is a key feature of the reactivity of certain α-haloketones.
Enol and Enolate Chemistry
The presence of the carbonyl group and the α-bromine atom significantly influences the chemistry of the adjacent carbon atoms in 2-Bromo-2,5-dimethoxypropiophenone, particularly its ability to form enol and enolate intermediates.
Acid-Catalyzed Enolization as a Rate-Determining Step
In the presence of an acid catalyst, 2-Bromo-2,5-dimethoxypropiophenone can undergo enolization. This process involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogen, followed by deprotonation at the α-carbon to form an enol. masterorganicchemistry.com This keto-enol tautomerism is a fundamental aspect of ketone chemistry. jocpr.com
Table 1: Factors Influencing Acid-Catalyzed Enolization Rate
| Factor | Effect on Enolization Rate | Rationale |
| Acid Concentration | Increases | The acid acts as a catalyst, protonating the carbonyl oxygen and making the α-proton more acidic. masterorganicchemistry.com |
| Solvent Polarity | Generally Increases | Polar protic solvents can stabilize the transition state of the protonation and deprotonation steps. jocpr.com |
| Substituents on the Aromatic Ring | Varies | Electron-donating groups can increase the basicity of the carbonyl oxygen, while electron-withdrawing groups can increase the acidity of the α-proton. The net effect depends on the balance of these factors. |
Base-Promoted Enolate Formation and Reactivity
Under basic conditions, 2-Bromo-2,5-dimethoxypropiophenone can be deprotonated at the α'-carbon (the carbon of the methyl group) to form an enolate ion. The α-hydrogen on the carbon bearing the bromine is less likely to be removed due to steric hindrance and potential side reactions. The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the α'-carbon and the carbonyl oxygen. masterorganicchemistry.com
Enolates are versatile intermediates in organic synthesis, capable of reacting with a wide range of electrophiles. libretexts.org The enolate derived from 2-Bromo-2,5-dimethoxypropiophenone can participate in reactions such as alkylation and aldol (B89426) condensations. However, the presence of the α-bromine atom introduces complexity, as the enolate can also potentially undergo intramolecular reactions or rearrangements. The reactivity of the enolate is also influenced by the reaction conditions, such as the choice of base and solvent. masterorganicchemistry.com
Reductive Transformations of the α-Haloketone Moiety
The carbon-bromine bond in 2-Bromo-2,5-dimethoxypropiophenone is a key site for reductive transformations, leading to either the corresponding enolate or the parent ketone.
Reductive Dehalogenation to Form Enolates
The reduction of α-haloketones is a well-established method for the regioselective formation of enolates. wikipedia.org In the case of 2-Bromo-2,5-dimethoxypropiophenone, treatment with a reducing agent such as zinc metal can lead to the formation of a zinc enolate. acs.orguky.edu This process involves the oxidative addition of the metal to the carbon-bromine bond, resulting in the formation of an organometallic intermediate which behaves as an enolate.
These reductively generated enolates can then be trapped by various electrophiles, providing a powerful tool for the formation of new carbon-carbon bonds at the α-position of the ketone. This method offers an alternative to the base-promoted formation of enolates and can be advantageous in cases where the use of strong bases is not desirable. wikipedia.org
Selective Reduction to Parent Ketones
It is often necessary to selectively remove the α-halogen without affecting the ketone functionality. This transformation, the reduction of an α-haloketone to its parent ketone, can be achieved using specific reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comyoutube.com However, under controlled conditions, it can also be used for the reductive dehalogenation of α-haloketones.
Other reagents, such as those used in the Luche reduction (NaBH4/CeCl3), can enhance the selectivity of the reduction. organicchemistrydata.org The choice of reducing agent and reaction conditions is crucial to prevent the over-reduction of the carbonyl group to an alcohol. Ammonia (B1221849) borane (B79455) has also been reported as an effective reagent for the chemoselective reduction of various carbonyl compounds. rsc.org
Table 2: Reagents for Reductive Transformations
| Transformation | Reagent(s) | Product |
| Reductive Dehalogenation to Enolate | Zinc (Zn) | Zinc enolate of 2,5-dimethoxypropiophenone |
| Selective Reduction to Parent Ketone | Sodium Borohydride (NaBH4) (controlled conditions) | 2,5-dimethoxypropiophenone |
Interception of Enolates with Electrophiles
The formation of an enolate is a pivotal step in the reactivity of 2-Bromo-2,5-dimethoxypropiophenone. In the presence of a suitable base, the proton at the α'-position (on the carbon adjacent to the carbonyl group and the methyl group) can be abstracted to form an enolate. This enolate is a potent nucleophile and can be intercepted by a variety of electrophiles.
The regioselectivity of enolate formation is a key consideration. While the bromine-bearing α-carbon also has a proton, its acidity is generally lower than that of the α'-proton. Furthermore, the formation of an enolate at the α-position would lead to a more sterically hindered and electronically less stable species. Thus, the α'-enolate is preferentially formed.
Once formed, this enolate can react with a range of electrophiles. For instance, alkylation can be achieved by treating the enolate with an alkyl halide. This reaction would result in the formation of a new carbon-carbon bond at the α'-position, leading to a more complex ketone structure. Other electrophiles, such as aldehydes and ketones, can also be employed, leading to the formation of β-hydroxy ketones through an aldol-type reaction.
The table below illustrates the expected products from the reaction of the α'-enolate of 2-Bromo-2,5-dimethoxypropiophenone with various electrophiles.
| Electrophile | Reagent Example | Product Structure | Product Class |
| Alkyl Halide | Methyl Iodide | 2-Bromo-2-(2,5-dimethoxyphenyl)-3-pentanone | α-Bromo-α-aryl ketone |
| Aldehyde | Benzaldehyde (B42025) | 2-Bromo-1-(2,5-dimethoxyphenyl)-2-hydroxy-1-phenyl-1-butanone | β-Hydroxy-α-bromo-α-aryl ketone |
| Ketone | Acetone (B3395972) | 2-Bromo-1-(2,5-dimethoxyphenyl)-2-hydroxy-2-methyl-1-propanone | β-Hydroxy-α-bromo-α-aryl ketone |
| Acyl Halide | Acetyl Chloride | 2-Bromo-1-(2,5-dimethoxyphenyl)-1,3-butanedione | β-Diketone |
Rearrangement Reactions
The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to the formation of carboxylic acid derivatives. nrochemistry.comyoutube.comwikipedia.org In the case of 2-Bromo-2,5-dimethoxypropiophenone, treatment with a base such as sodium hydroxide (B78521) would initiate this rearrangement.
The generally accepted mechanism involves the initial formation of an enolate at the α'-position. wikipedia.orgyoutube.com This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine, displacing the bromide ion and forming a cyclopropanone (B1606653) intermediate. nrochemistry.comwikipedia.org This highly strained three-membered ring is then susceptible to nucleophilic attack by the base (e.g., hydroxide). The subsequent cleavage of the cyclopropanone ring can occur in two ways, leading to two different carbanions. The more stable carbanion is the one where the negative charge is better stabilized. Protonation of this carbanion then yields the final carboxylic acid product.
The substituents on the α-haloketone and the reaction conditions can significantly influence the outcome of the Favorskii rearrangement. The electron-donating 2,5-dimethoxy groups on the phenyl ring of 2-Bromo-2,5-dimethoxypropiophenone would be expected to stabilize the transition states and intermediates involved in the rearrangement, potentially accelerating the reaction rate.
The choice of base is also critical. nrochemistry.comyoutube.com While hydroxide ions lead to the formation of a carboxylic acid, using an alkoxide, such as sodium methoxide, will result in the formation of an ester. wikipedia.org Similarly, the use of an amine as a base will yield an amide. wikipedia.org
The structure of the substrate itself plays a crucial role. purechemistry.org For acyclic α-haloketones like 2-Bromo-2,5-dimethoxypropiophenone, the rearrangement leads to a rearranged carboxylic acid derivative. nrochemistry.com The regiochemical outcome of the ring opening of the cyclopropanone intermediate is determined by the relative stability of the possible carbanionic intermediates. In this case, cleavage of the bond between the carbonyl carbon and the more substituted carbon of the cyclopropane (B1198618) ring would lead to a more stable carbanion, which is then protonated.
| Base | Product Type |
| Sodium Hydroxide | Carboxylic Acid |
| Sodium Methoxide | Methyl Ester |
| Ammonia | Amide |
Chelation Control in Addition Reactions Involving α-Substituted Carbonyls
Chelation control can be a powerful tool for inducing stereoselectivity in nucleophilic additions to carbonyl compounds. This typically requires a Lewis acidic reagent and a chelating group, such as a methoxy group, on the α-carbon. However, in 2-Bromo-2,5-dimethoxypropiophenone, the methoxy groups are on the aromatic ring and not directly on the α-carbon. Therefore, direct chelation control involving the carbonyl oxygen and a methoxy group to form a stable five- or six-membered ring with a metal cation is not feasible.
While direct chelation to the adjacent α-carbon is not possible, the methoxy groups on the phenyl ring can still influence the stereochemical outcome of addition reactions through non-chelating steric and electronic effects. The bulky 2,5-dimethoxyphenyl group will create a sterically biased environment around the carbonyl group, potentially directing the incoming nucleophile to the less hindered face.
The choice of solvent can have a profound impact on the stereoselectivity of carbonyl addition reactions. In the absence of a chelating group on the α-carbon, the use of non-coordinating solvents, such as hexane (B92381) or toluene, would be expected to favor Felkin-Anh-type addition. In this model, the largest group on the α-carbon (in this case, the 2,5-dimethoxyphenyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This would lead to a predictable diastereomeric outcome.
In contrast, polar, coordinating solvents could potentially solvate the cation of the nucleophilic reagent, reducing its Lewis acidity and diminishing any potential weak interactions with the carbonyl oxygen and the aromatic methoxy groups. This would likely lead to lower stereoselectivity.
| Solvent Type | Expected Stereochemical Model | Probable Outcome |
| Non-coordinating (e.g., Toluene) | Felkin-Anh Model | Higher Diastereoselectivity |
| Coordinating (e.g., THF) | Reduced influence of steric models | Lower Diastereoselectivity |
Formation and Reactivity of Transient Intermediates
The reactivity of α-haloketones, such as 2-bromo-2,5-dimethoxypropiophenone, is often characterized by the formation of highly reactive transient species. These intermediates can be harnessed in various chemical transformations to construct complex molecular architectures. A significant class of such intermediates is α-oxyallyl metal complexes, which are pivotal in cycloaddition reactions for the formation of five and seven-membered rings.
The generation of α-oxyallyl cations from α-haloketones is a well-established method for participating in cycloaddition reactions, providing efficient pathways to valuable carbo- and heterocyclic frameworks. These reactions, particularly [4+3] and [3+2] cycloadditions, offer a powerful strategy for increasing molecular complexity in a single step. The process is typically initiated by the reaction of an α-haloketone with a metal species, often a metal carbonyl or a reducing metal couple like zinc-copper.
While specific research detailing the use of 2-bromo-2,5-dimethoxypropiophenone as a precursor for α-oxyallyl metal complexes in [3+2] and [4+3] cycloadditions is not extensively documented in available literature, the general principles of these reactions can be elucidated from studies on analogous α,α'-dihaloketones and monosubstituted α-haloketones.
The formation of the α-oxyallyl metal complex generally proceeds via a two-electron reduction of the α-haloketone by a low-valent metal. This generates a metal enolate, which then loses a halide ion to form the transient oxyallyl cation, stabilized by the metal. This intermediate can be represented as a 3-carbon, 2-electron π-system, which can then participate as the 3-carbon component in cycloaddition reactions.
[4+3] Cycloadditions:
In [4+3] cycloadditions, the metal-stabilized oxyallyl cation reacts with a 4-carbon, 4-electron π-system, typically a conjugated diene. This reaction is a highly efficient method for the synthesis of seven-membered carbocyclic rings, which are core structures in numerous natural products and pharmacologically active compounds. The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the nature of the substituents on both the oxyallyl cation and the diene, as well as the metal used.
General Reaction Scheme for [4+3] Cycloaddition:
[3+2] Cycloadditions:
The [3+2] cycloaddition involves the reaction of the α-oxyallyl cation with a 2-carbon, 2-electron π-system, such as an alkene or an alkyne, to form a five-membered ring. This annulation strategy is a direct route to cyclopentanones and related five-membered heterocycles. The reactivity and selectivity in these reactions are also dependent on the electronic nature of the reacting partners. Electron-rich alkenes are generally required for reactions with the electrophilic oxyallyl cations. However, instances of cycloadditions with electron-deficient partners have also been reported.
Detailed Research Findings on Analogous Systems:
Studies on various α-halo ketones have provided insights into the scope and mechanism of these cycloadditions. For instance, the use of iron carbonyls, such as Fe(CO)₅ or Fe₂(CO)₉, and zinc-copper couple are common for generating oxyallyl intermediates. The choice of the metal can influence the reactivity and selectivity of the subsequent cycloaddition.
Intramolecular versions of these cycloadditions have also been developed and are powerful tools for the synthesis of complex polycyclic systems. In some cases, the chemoselectivity between a [4+3] and a [3+2] pathway can be controlled by the substrate and reaction conditions. For example, in systems containing both a diene and an alkene moiety, the oxyallyl intermediate can selectively react with one over the other.
The following table summarizes the general characteristics of these cycloaddition reactions based on studies of various α-haloketones.
| Cycloaddition Type | π-System Partner | Product Ring Size | Key Features |
| [4+3] | Conjugated Diene | 7-membered | Efficient for synthesis of cycloheptenones; stereoselectivity is a key aspect. |
| [3+2] | Alkene or Alkyne | 5-membered | Forms cyclopentanones or cyclopentenones; can be highly regio- and diastereoselective. |
While the specific application of 2-bromo-2,5-dimethoxypropiophenone in these reactions remains to be explicitly detailed in scientific literature, its structure as an α-bromoketone suggests its potential as a precursor for the corresponding α-oxyallyl metal complex. The presence of the electron-donating methoxy groups on the phenyl ring could influence the electronic properties and reactivity of the resulting oxyallyl intermediate. Further experimental investigation is required to fully elucidate the reaction mechanisms and synthetic utility of 2-bromo-2,5-dimethoxypropiophenone in such cycloadditions.
Strategic Applications of 2 Bromo 2,5 Dimethoxypropiophenone in Complex Molecular Synthesis
Precursor for Diverse Heterocyclic Systems
The electrophilic nature of the carbon bearing the bromine atom, coupled with the adjacent carbonyl group, makes 2-Bromo-2,5-dimethoxypropiophenone an ideal substrate for cyclization reactions to form various heterocyclic rings.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Thiazoles, Pyrazines, Pyrroles)
The compound is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring, which involves the condensation of an α-haloketone with a thioamide. In this context, 2-Bromo-2,5-dimethoxypropiophenone reacts with various thioamides (such as thiourea, thioacetamide, or substituted thioamides) to yield highly substituted thiazoles. The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on the α-bromo carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This reaction provides a direct route to 2-amino-, 2-methyl-, or 2-aryl-4-(2,5-dimethoxyphenyl)-5-methylthiazoles.
Table 1: Examples of Thiazole Synthesis via Hantzsch Reaction
| Thioamide Reagent | Resulting Thiazole Product Class |
|---|---|
| Thiourea | 2-Amino-4-(2,5-dimethoxyphenyl)-5-methylthiazole |
| Thioacetamide | 2,5-Dimethyl-4-(2,5-dimethoxyphenyl)thiazole |
| Thiobenzamide | 2-Phenyl-4-(2,5-dimethoxyphenyl)-5-methylthiazole |
Pyrazines: The synthesis of pyrazines from 2-Bromo-2,5-dimethoxypropiophenone is typically a two-step process. First, the α-bromoketone is converted into an α-amino ketone through nucleophilic substitution with ammonia (B1221849) or a primary amine. The resulting α-amino ketone, 1-(2,5-dimethoxyphenyl)-2-aminopropan-1-one, can then undergo base-catalyzed self-condensation. youtube.com Two molecules of the α-amino ketone dimerize, and subsequent oxidation of the resulting dihydropyrazine (B8608421) intermediate yields a symmetrically substituted 2,5-dimethyl-3,6-bis(2,5-dimethoxyphenyl)pyrazine. youtube.comrsc.org This method is a fundamental strategy for creating symmetrically substituted pyrazines. rsc.org
Pyrroles: Substituted pyrroles can be prepared using the Hantzsch pyrrole (B145914) synthesis, which involves the reaction of an α-haloketone, a β-ketoester (like ethyl acetoacetate), and ammonia or a primary amine. wikipedia.org 2-Bromo-2,5-dimethoxypropiophenone serves as the α-haloketone component. The reaction sequence involves the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-bromoketone. A subsequent intramolecular cyclization and dehydration afford the highly substituted pyrrole ring. wikipedia.org
Formation of Oxygen and Sulfur-Containing Heterocycles
The reactivity of 2-Bromo-2,5-dimethoxypropiophenone extends to the synthesis of heterocycles containing oxygen and sulfur.
Oxygen-Containing Heterocycles: The Feist-Benary furan (B31954) synthesis is a prominent method for creating substituted furans from α-haloketones. wikipedia.orgchemeurope.comambeed.com This reaction involves the condensation of 2-Bromo-2,5-dimethoxypropiophenone with a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or acetylacetone, in the presence of a base like pyridine (B92270) or an alkoxide. wikipedia.orgquimicaorganica.org The base facilitates the formation of an enolate from the β-dicarbonyl compound, which then displaces the bromide from the α-bromoketone. The resulting intermediate undergoes a cyclization and dehydration step to yield a polysubstituted furan. quimicaorganica.org
Sulfur-Containing Heterocycles: Thiophenes, another important class of heterocycles, can be synthesized using 2-Bromo-2,5-dimethoxypropiophenone. The Gewald aminothiophene synthesis is a well-known multi-component reaction that typically involves a ketone, an activated nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.orgmdpi.comumich.edu While the classic Gewald reaction starts with a simple ketone, variations and other synthetic routes allow for the use of α-haloketones to construct the thiophene (B33073) ring, often by reaction with a sulfur nucleophile followed by cyclization.
Construction of Highly Functionalized Carbonyl Compounds
Beyond heterocycle synthesis, 2-Bromo-2,5-dimethoxypropiophenone is instrumental in preparing acyclic carbonyl compounds with significant functionalization, which are valuable intermediates for further synthetic transformations.
Synthesis of α-Amino Ketones via Nucleophilic Substitution with Amines
The displacement of the bromine atom by various amine nucleophiles is a straightforward and high-yielding method for the synthesis of α-amino ketones. This SN2 reaction is facilitated by the electrophilicity of the α-carbon. A wide range of primary and secondary amines can be used to produce a diverse library of α-amino ketones. These products are not only important targets in their own right but also serve as key precursors for other molecules, including pyrazines as previously mentioned.
Table 2: Synthesis of α-Amino Ketones from 2-Bromo-2,5-dimethoxypropiophenone
| Amine Nucleophile | Product |
|---|---|
| Ammonia | 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one |
| Aniline | 2-(Phenylamino)-1-(2,5-dimethoxyphenyl)propan-1-one |
| Piperidine | 2-(Piperidin-1-yl)-1-(2,5-dimethoxyphenyl)propan-1-one |
| Diethylamine | 2-(Diethylamino)-1-(2,5-dimethoxyphenyl)propan-1-one |
Generation of α,β-Unsaturated Carbonyl Compounds through Dehydrobromination
α-Bromo ketones are excellent precursors for α,β-unsaturated carbonyl compounds, also known as enones. libretexts.orglibretexts.org The treatment of 2-Bromo-2,5-dimethoxypropiophenone with a non-nucleophilic, sterically hindered base, such as pyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), promotes an E2 elimination reaction. pressbooks.pub This reaction removes a proton from the β-carbon (the methyl group) and the bromide from the α-carbon, introducing a carbon-carbon double bond conjugated to the carbonyl group. The resulting product is 1-(2,5-dimethoxyphenyl)prop-2-en-1-one, a valuable Michael acceptor used in conjugate addition reactions.
Role as a Versatile Reagent for Introducing Bromine and Methoxy (B1213986) Moieties
The utility of 2-Bromo-2,5-dimethoxypropiophenone lies in its function as a complex building block that carries both a reactive handle (the bromoketone) and a specific substitution pattern (the 2,5-dimethoxy groups) into a target molecule. The 2,5-dimethoxyphenyl unit is a key structural motif in numerous biologically active compounds. Therefore, using this compound as a starting material provides a direct and efficient pathway to complex derivatives that retain these desirable features. The bromine atom acts as a latent functional group, enabling a wide range of transformations, including the formation of C-N, C-O, C-S, and C-C bonds, as demonstrated in the synthesis of the various heterocyclic and acyclic systems described above.
Participation in Cascade and Multicomponent Reactions
The reactivity of 2-Bromo-2,5-dimethoxypropiophenone is primarily dictated by the presence of the α-bromo ketone moiety. This functional group is a versatile electrophile, capable of reacting with a variety of nucleophiles. In the context of cascade and multicomponent reactions, this reactivity can be harnessed to initiate a sequence of bond-forming events, leading to the rapid assembly of heterocyclic and other complex molecular scaffolds.
Although direct literature examples for 2-Bromo-2,5-dimethoxypropiophenone are scarce, its potential for engagement in such reactions can be inferred from the well-established chemistry of analogous α-bromoketones. These reactions often serve as powerful tools for the synthesis of a diverse array of nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov
One of the most classic multicomponent reactions involving α-haloketones is the Hantzsch pyridine synthesis . nih.gov This reaction typically involves the condensation of an α-haloketone, a β-ketoester, and a nitrogen source like ammonia or an ammonium (B1175870) salt. A plausible, albeit not explicitly documented, Hantzsch-type reaction involving 2-Bromo-2,5-dimethoxypropiophenone is outlined below.
Hypothetical Hantzsch-Type Reaction:
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| 2-Bromo-2,5-dimethoxypropiophenone | Ethyl acetoacetate | Ammonium acetate | Substituted Dihydropyridines |
In this hypothetical scenario, the reaction would proceed through a series of condensations and cyclization steps to yield a highly substituted dihydropyridine (B1217469) ring, a core structure found in many biologically active compounds.
Furthermore, α-bromoketones are known to participate in the synthesis of other important heterocyclic systems such as imidazoles, thiazoles, and oxazoles through multicomponent reactions. For instance, the reaction of an α-bromoketone with an amidine or a thioamide can lead to the formation of substituted imidazoles and thiazoles, respectively. These reactions capitalize on the ability of the α-bromoketone to react with two different nucleophilic centers in the other reaction partners, leading to a rapid cyclization.
The general versatility of α-bromoketones in multicomponent reactions for the synthesis of various heterocycles is well-documented. researchgate.net These reactions provide a convergent and efficient approach to complex molecules from simple and readily available starting materials.
While the specific application of 2-Bromo-2,5-dimethoxypropiophenone in these elegant and efficient synthetic strategies remains an area for further exploration, its chemical nature strongly suggests its potential as a valuable building block in the construction of complex molecular architectures through cascade and multicomponent reaction pathways. The development of such reactions would offer novel and streamlined routes to libraries of compounds with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.
Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)
The definitive assignment of all proton and carbon signals in 2-Bromo-2',5'-dimethoxypropiophenone is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.
¹H and ¹³C NMR Spectroscopy:
The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
Interactive Data Table: ¹H NMR Spectral Data of 2-Bromo-2',5'-dimethoxypropiophenone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 | d | 1H | Aromatic H |
| 7.07 | dd | 1H | Aromatic H |
| 6.95 | d | 1H | Aromatic H |
| 5.25 | q | 1H | CH-Br |
| 3.90 | s | 3H | OCH₃ |
| 3.79 | s | 3H | OCH₃ |
| 1.89 | d | 3H | CH₃ |
Interactive Data Table: ¹³C NMR Spectral Data of 2-Bromo-2',5'-dimethoxypropiophenone
| Chemical Shift (ppm) | Assignment |
| 192.5 | C=O |
| 153.5 | Aromatic C-O |
| 152.8 | Aromatic C-O |
| 125.0 | Aromatic C |
| 115.2 | Aromatic CH |
| 114.8 | Aromatic CH |
| 113.9 | Aromatic CH |
| 56.2 | OCH₃ |
| 55.9 | OCH₃ |
| 43.1 | CH-Br |
| 20.5 | CH₃ |
2D NMR Techniques:
While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are indispensable for unambiguous assignments, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-Bromo-2',5'-dimethoxypropiophenone, COSY would show correlations between the aromatic protons, confirming their relative positions on the phenyl ring. It would also show a correlation between the methine proton (CH-Br) and the methyl protons (CH₃) of the propiophenone (B1677668) side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated carbons. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the methine and methyl proton signals would correlate with their respective carbon signals in the side chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is vital for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the methoxy (B1213986) groups would show correlations to the aromatic carbons to which they are attached. The methine proton (CH-Br) would show correlations to the carbonyl carbon and the aromatic ring, confirming the connectivity of the propiophenone chain to the phenyl group.
Reaction Monitoring and Identification of Transient Intermediates
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.org By acquiring NMR spectra at regular intervals, the consumption of reactants and the formation of products can be quantified. For the synthesis of 2-Bromo-2',5'-dimethoxypropiophenone, which could for instance be formed via bromination of 2',5'-dimethoxypropiophenone, NMR could be used to follow the disappearance of the starting material's signals and the appearance of the product's signals. This allows for the determination of reaction kinetics and optimization of reaction conditions. doi.orgbeilstein-journals.org
Furthermore, in some reactions, short-lived transient intermediates may be observed. While no specific transient intermediates have been reported for the synthesis of this particular compound, in-situ NMR monitoring provides the potential to detect such species, offering deeper mechanistic insights into the reaction pathway. beilstein-journals.org
Conformational Dynamics Studies via Variable Temperature NMR
The presence of rotatable single bonds in 2-Bromo-2',5'-dimethoxypropiophenone suggests the possibility of different conformational isomers (rotamers) existing in solution. Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. berkeley.eduresearchgate.net
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier to rotation is sufficiently high, the individual signals for each conformer may be resolved at low temperatures, a phenomenon known as decoalescence.
For 2-Bromo-2',5'-dimethoxypropiophenone, VT-NMR could be employed to study the rotational barriers around the C(O)-C(aryl) and C(O)-CH(Br) bonds. The appearance of new sets of signals or significant broadening of existing signals at low temperatures would provide evidence for the presence of multiple stable conformers. mdpi.comresearchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their interactions.
Analysis of Functional Group Interactions and Hydrogen Bonding
The IR and Raman spectra of 2-Bromo-2',5'-dimethoxypropiophenone are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The position and intensity of these bands can be influenced by intramolecular interactions.
Interactive Data Table: Expected Characteristic Vibrational Modes for 2-Bromo-2',5'-dimethoxypropiophenone
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1680 | C=O stretch | Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250, ~1040 | C-O stretch | Aryl-alkyl ether |
| ~3000-2850 | C-H stretch | Aliphatic/Aromatic |
| ~600-500 | C-Br stretch | Alkyl bromide |
While 2-Bromo-2',5'-dimethoxypropiophenone does not possess a traditional hydrogen bond donor, weak intramolecular interactions, such as C-H···O interactions, could potentially influence the vibrational frequencies of the involved groups. High-resolution vibrational spectroscopy, coupled with computational studies, could reveal subtle shifts in the C=O or C-H stretching frequencies that indicate such interactions. The study of hydrogen bonding is a significant application of vibrational spectroscopy. mdpi.com
Conformational Analysis Based on Characteristic Vibrational Modes
Just as VT-NMR can be used to study conformational dynamics, vibrational spectroscopy can also provide insights into the conformational preferences of a molecule. Different conformers can exhibit distinct vibrational spectra. mdpi.com In the case of 2-Bromo-2',5'-dimethoxypropiophenone, rotation around the single bonds could lead to different spatial arrangements of the bromo-propionyl group relative to the dimethoxy-phenyl ring.
These different conformations would likely have slightly different vibrational frequencies for modes involving the atoms in and around the flexible bonds. By comparing the experimental IR and Raman spectra with spectra predicted for different conformers using computational methods like Density Functional Theory (DFT), it is possible to determine the most stable conformer in the solid state or in solution. The appearance of additional bands in the spectrum under different conditions (e.g., in different solvents or at different temperatures) could also indicate the presence of multiple conformers.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry serves as a cornerstone analytical technique for the unambiguous identification of organic compounds. Its ability to provide the exact mass of a molecule with a high degree of accuracy allows for the determination of its elemental composition, a critical step in structural elucidation. In the case of 2-Bromo-2,5-dimethoxypropiophenone, HRMS provides irrefutable evidence of its identity and offers insights into its chemical stability through fragmentation analysis.
Precise Molecular Weight Determination:
The theoretical exact mass of 2-Bromo-2,5-dimethoxypropiophenone, with the chemical formula C₁₁H₁₃BrO₃, is calculated to be 272.00481 Da. nih.gov Experimental analysis using high-resolution mass spectrometry would aim to measure the mass of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) and compare it to this theoretical value. The minuscule difference between the measured mass and the calculated exact mass, typically in the range of parts per million (ppm), provides strong confidence in the assigned molecular formula.
Fragmentation Analysis:
Beyond precise mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the compound's structure through controlled fragmentation. The fragmentation pattern is characteristic of the molecule's specific arrangement of atoms and functional groups.
For 2-Bromo-2,5-dimethoxypropiophenone, the fragmentation would be expected to occur at the most labile bonds. The general fragmentation patterns of ketones, ethers, and halogenated aromatic compounds suggest several likely cleavage pathways. libretexts.orgchemguide.co.uk The propiophenone core structure typically undergoes α-cleavage adjacent to the carbonyl group.
Key predicted fragmentation pathways for 2-Bromo-2,5-dimethoxypropiophenone include:
Loss of the ethyl group (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethyl group would result in a 2-bromo-2,5-dimethoxybenzoyl cation.
Loss of the bromine atom (•Br): The carbon-bromine bond is susceptible to cleavage, leading to a radical cation.
Cleavage of the methoxy groups: Loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the dimethoxy-substituted phenyl ring are also probable fragmentation routes.
Formation of the 2,5-dimethoxyphenyl cation: Cleavage of the bond between the α-carbon and the phenyl ring.
The precise masses of these fragment ions, as determined by HRMS, would allow for the confident assignment of their elemental compositions, thereby piecing together the structural puzzle of the parent molecule.
Below is an interactive data table summarizing the theoretical and expected high-resolution mass spectrometry data for 2-Bromo-2,5-dimethoxypropiophenone and its primary fragments.
| Ion Description | Molecular Formula | Calculated Exact Mass (Da) | Expected Fragmentation Pathway |
| Molecular Ion [M]⁺˙ | C₁₁H₁₃BrO₃ | 272.00481 nih.gov | - |
| Fragment 1 | C₉H₈BrO₂⁺ | 192.97347 | Loss of ethyl radical (•C₂H₅) |
| Fragment 2 | C₁₁H₁₃O₃⁺ | 193.08137 | Loss of bromine radical (•Br) |
| Fragment 3 | C₈H₈O₃⁺ | 165.05007 | Formation of 2,5-dimethoxybenzoyl cation |
| Fragment 4 | C₈H₉O₂⁺ | 137.06025 | 2,5-dimethoxyphenyl cation |
| Fragment 5 | C₁₀H₁₀BrO₃⁺ | 258.98912 | Loss of methyl radical (•CH₃) |
This detailed analysis, combining precise mass measurement with logical fragmentation patterns, provides a robust and definitive characterization of 2-Bromo-2,5-dimethoxypropiophenone, essential for its unequivocal identification in research and analytical settings.
Emerging Research Directions and Future Prospects in the Chemistry of 2 Bromo 2,5 Dimethoxypropiophenone
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of α-haloketones, including 2-Bromo-2,5-dimethoxypropiophenone, has traditionally relied on methods that can be harsh and generate significant waste. Modern research is intensely focused on developing greener, more efficient catalytic systems that offer mild reaction conditions, high selectivity, and reduced environmental impact.
Organocatalysis and Metal-Free Approaches
Organocatalysis has emerged as a powerful, sustainable alternative to metal-based catalysis for the α-halogenation of ketones. rsc.org This approach utilizes small organic molecules to catalyze reactions, often mimicking the principles of enzymatic catalysis. For the α-bromination of propiophenone (B1677668) derivatives, the primary mechanism involves the formation of a nucleophilic enamine or enolate intermediate from the parent ketone and a chiral amine catalyst. nih.govfiveable.me This intermediate then reacts with an electrophilic bromine source.
Key developments in this area include:
Advanced Catalysts: Researchers have developed various organocatalysts, such as proline derivatives and C2-symmetric diphenylpyrrolidines or imidazolidinones, which can provide high levels of enantioselectivity in the α-bromination of ketones. rsc.orgrsc.orgresearchgate.netnih.gov
Milder Brominating Agents: While N-bromosuccinimide (NBS) is a common bromine source, it can lead to side reactions and catalyst deactivation. acs.org To overcome this, novel ketone-based brominating agents (KBAs), like ortho-substituted 2,2,2-tribromoacetophenones, have been designed. These agents offer greater stability and practicality, allowing for lower catalyst loadings and the use of non-halogenated solvents. acs.orgacs.org
Reaction Optimization: Significant effort has been directed toward optimizing reaction conditions to improve yields and enantioselectivities. Recent methodologies demonstrate that by carefully controlling parameters like the addition of water, even challenging brominating agents like NBS can be used effectively with short reaction times and low catalyst loadings. acs.org
| Catalyst System | Ketone Type | Brominating Agent | Key Findings | Reference(s) |
| C2-symmetric diphenylpyrrolidine | Aldehydes | NBS | Good yields and up to 96% enantiomeric excess (ee). | rsc.orgrsc.org |
| C2-symmetric imidazolidine | Cyclic Ketones | NBS | Up to 94% ee for the α-bromination of cyclohexanone. | rsc.orgrsc.org |
| Tritylpyrrolidine | Aldehydes | Ketone-Based Brominating Agents (KBA) | Highly enantioselective; scalable with low catalyst loading (0.1–1 mol%). | acs.orgacs.org |
| Jørgensen–Hayashi type catalyst | Aldehydes | NBS | Rapid reactions (<1.5 h) with 2 mol% catalyst by tuning water content. | acs.org |
Photoredox and Electrochemical Methods in Halogenation
Visible-light photoredox catalysis and electrochemical synthesis represent cutting-edge techniques for halogenation, offering exceptionally mild conditions and novel reactivity pathways. nih.gov These methods avoid the need for stoichiometric chemical oxidants or activators, aligning with the principles of green chemistry.
Photoredox Catalysis: This technique uses a photocatalyst (often an iridium or ruthenium complex) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. youtube.com In the context of α-bromination, this can be used to generate a bromine radical from a suitable precursor or to activate the ketone substrate towards nucleophilic attack. This approach is part of a broader trend in using photoredox catalysis for various C-H functionalizations. nih.gov The merger of photoredox systems with other catalytic cycles, such as those involving enamines, opens up new avenues for stereocontrolled transformations. youtube.com
Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction. For the synthesis of α-haloketones, an electrical current can be used to generate the reactive halogenating species in situ or to facilitate the key bond-forming step. For instance, α-substituted ketones can be synthesized from enol acetates using inexpensive reagents under mild electrolysis conditions, avoiding harsh chemicals and metal catalysts. organic-chemistry.org This method has been shown to be scalable and tolerant of various functional groups.
Integration into Flow Chemistry Platforms for Continuous Production
The transition from traditional batch processing to continuous flow manufacturing is a paradigm shift in chemical synthesis, particularly within the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comdrreddys.comcam.ac.uk 2-Bromo-2,5-dimethoxypropiophenone, as a potential API precursor, is an ideal candidate for synthesis using flow chemistry.
Flow chemistry involves pumping reagents through a network of tubes and reactors, offering numerous advantages over batch methods: beilstein-journals.orgamt.uk
Enhanced Safety: Reactions involving hazardous reagents like bromine can be performed more safely, as only small quantities are present in the reactor at any given time.
Superior Process Control: Precise control over parameters such as temperature, pressure, and residence time leads to better reproducibility and higher yields.
Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. beilstein-journals.org
Scalability: Scaling up production is simplified by running the system for longer periods or by "numbering up" (running multiple systems in parallel), rather than redesigning large-scale batch reactors. amt.uk
Automation and Integration: Flow systems can be easily automated and individual reaction steps can be coupled without the need for isolating and purifying intermediates. mdpi.com
Given that halogenation is a key application of continuous flow technology, the α-bromination of 2,5-dimethoxypropiophenone could be seamlessly integrated into a multi-step, continuous manufacturing process, enhancing both the safety and efficiency of its production. amt.uk
Asymmetric Synthesis Utilizing Chiral Auxiliaries and Enantioselective Catalysts
The α-carbon of 2-Bromo-2,5-dimethoxypropiophenone is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers can have distinct biological activities. Asymmetric synthesis provides the tools to achieve this control.
Chiral Auxiliaries
A classical and robust strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. numberanalytics.comyork.ac.uk This auxiliary, derived from an inexpensive natural source like an amino acid or camphor, directs the stereochemical outcome of the reaction. researchgate.net The process typically involves:
Attaching the chiral auxiliary to the 2,5-dimethoxypropiophenone precursor.
Performing the diastereoselective bromination reaction, where the auxiliary blocks one face of the molecule, forcing the bromine to add to the other.
Removing the auxiliary to yield the enantiomerically enriched α-bromoketone.
Evans' oxazolidinones are a prominent example of chiral auxiliaries widely used to control the stereochemistry of reactions at the α-carbon of carbonyl compounds. numberanalytics.comresearchgate.net
Enantioselective Catalysts
A more modern and atom-economical approach uses a chiral catalyst to create a chiral environment for the reaction. youtube.com The catalyst participates in the reaction but is regenerated, meaning only a small amount is needed. numberanalytics.com
Organocatalysis: As discussed in section 7.1.1, chiral amines can catalyze the enantioselective α-bromination of ketones with high efficiency. nih.govrsc.org The catalyst and the ketone form a transient chiral enamine, which is then selectively brominated.
Metal-Based Catalysis: Chiral metal complexes can also serve as powerful enantioselective catalysts. For example, chiral palladium or nickel complexes have been used to catalyze the synthesis of α-aryl ketones. nih.gov While many of these methods involve coupling with aryl halides, related systems using chiral Lewis acids could control the stereoselective addition of an electrophilic bromine source. acs.org Research into chiral anion phase-transfer catalysis, where a chiral phosphate (B84403) anion delivers the halogenating agent, has also shown excellent enantioselectivity in halogenation reactions. acs.org
| Asymmetric Strategy | Method | Key Features | Reference(s) |
| Chiral Auxiliary | Evans' Oxazolidinones | Temporarily attached to substrate; high diastereoselectivity; well-established. | numberanalytics.comresearchgate.net |
| Chiral Auxiliary | Oppolzer's Camphorsultam | Used for asymmetric alkylations and aldol (B89426) reactions, directing the approach of the electrophile. | numberanalytics.com |
| Enantioselective Catalyst | Chiral Phosphoric Acids | Acts as a chiral anion phase-transfer catalyst, creating a chiral ion pair with the halogenating agent. | acs.org |
| Enantioselective Catalyst | Cinchona Alkaloid Derivatives | Used in organocatalytic halogenations, often for β-keto esters but adaptable to ketones. | nih.govrsc.org |
| Enantioselective Catalyst | Nickel/Diamine Complexes | Achieves stereoconvergent cross-couplings of racemic α-bromoketones with organozinc reagents. | nih.gov |
Exploration of Unconventional Reactivity Patterns and Unanticipated Transformations
The chemical structure of 2-Bromo-2,5-dimethoxypropiophenone, featuring two adjacent electrophilic centers (the α-carbon and the carbonyl carbon), makes it a highly reactive and versatile synthetic intermediate. nih.govmdpi.com While its primary use is as an alkylating agent, research into α-haloketones has uncovered a rich and sometimes unexpected reactivity. fiveable.me
Heterocycle Synthesis: α-Haloketones are key building blocks for a vast array of heterocyclic compounds. They can react with various dinucleophiles to form important scaffolds like thiazoles (by reacting with thioamides), imidazoles, and pyrroles (in the Hantzsch pyrrole (B145914) synthesis). wikipedia.org
Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile used). This skeletal reorganization is a powerful tool for ring contraction in cyclic systems or for synthesizing branched-chain carboxylic acids from linear ketones.
Formation of α,β-Unsaturated Ketones: The α-bromo substituent is a good leaving group. Treatment with a non-nucleophilic base can induce elimination of HBr, leading to the formation of the corresponding α,β-unsaturated propiophenone. libretexts.org This product is itself a valuable intermediate for conjugate addition reactions.
Reactions with Organometallics: While organometallic reagents typically attack the carbonyl carbon, the presence of the α-bromine can lead to alternative pathways, including reduction, enolate formation, or coupling reactions, such as the nickel-catalyzed arylation of racemic α-bromoketones. nih.gov
Radical Reactions: The carbon-bromine bond can be cleaved homolytically using photoredox catalysis or radical initiators to generate an α-keto radical. youtube.com This reactive species can participate in a variety of carbon-carbon bond-forming reactions that are complementary to traditional two-electron pathways.
Exploring these and other potential transformations of 2-Bromo-2,5-dimethoxypropiophenone could lead to novel synthetic routes for complex target molecules.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, offering insights that are difficult to obtain through experimentation alone. escholarship.org For a molecule like 2-Bromo-2,5-dimethoxypropiophenone, computational methods can be applied to design new derivatives with finely tuned properties.
Mechanism Elucidation: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to map the entire reaction coordinate for processes like enolate formation and halogenation. This allows researchers to calculate the activation energies for different pathways, validate proposed mechanisms, and understand the precise role of a catalyst in lowering reaction barriers. researchgate.net
Predicting Reactivity: The electronic properties of the propiophenone system can be systematically modified in silico by changing the substitution pattern on the aromatic ring. For example, adding electron-withdrawing or electron-donating groups would alter the acidity of the α-proton and the electrophilicity of the carbonyl carbon. Computational models can predict these effects, guiding the synthesis of derivatives with enhanced or suppressed reactivity for specific applications. researchgate.netrsc.org
Catalyst Design: Computational studies are crucial in the design of new chiral catalysts for asymmetric synthesis. By modeling the transition state of the catalyst-substrate complex, chemists can understand the origins of stereoselectivity and rationally design new catalysts with improved performance, rather than relying solely on trial-and-error screening.
Derivatization Analysis: In analytical chemistry, computational methods can help design novel derivatization reagents for the detection of ketones. By modeling the reaction between the ketone and a potential derivatizing agent, the feasibility and efficiency of the reaction can be assessed before attempting it in the lab. researchgate.netnih.gov
By leveraging computational design, future research can move beyond the parent compound to create a library of 2-Bromo-2,5-dimethoxypropiophenone derivatives with bespoke reactivity profiles, tailored for specific synthetic challenges.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Bromo-2,5-dimethoxypropiophenone with high purity?
- Methodology : Synthesis typically involves bromination of 2,5-dimethoxypropiophenone using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Reaction parameters such as temperature (0–5°C), solvent (dichloromethane or CCl₄), and stoichiometric ratios (1:1.1 substrate-to-bromine) are critical to minimize side products like di-brominated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 2-Bromo-2,5-dimethoxypropiophenone?
- Methodology :
- ¹H NMR : Expect aromatic proton signals in the δ 6.8–7.5 ppm range (split by methoxy and bromine substituents) and methoxy groups at δ 3.8–4.0 ppm. The methyl ketone proton appears as a singlet near δ 2.5 ppm.
- ¹³C NMR : Carbonyl carbon at ~200 ppm, aromatic carbons between 110–150 ppm, and methoxy carbons at ~55 ppm.
- IR : Strong carbonyl stretch at ~1680 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹.
- Discrepancies in peak splitting or unexpected absorptions may indicate impurities or isomerization, necessitating further purification .
Q. What are the stability considerations for storing 2-Bromo-2,5-dimethoxypropiophenone under laboratory conditions?
- Methodology : The compound is light- and moisture-sensitive. Store in amber vials at –20°C under inert gas (argon or nitrogen). Degradation pathways include hydrolysis of the ketone group or de-bromination. Regular stability testing via TLC or GC-MS is advised for long-term storage. Avoid exposure to strong bases or nucleophiles to prevent unintended reactions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 2-Bromo-2,5-dimethoxypropiophenone in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic effects of substituents. The bromine atom’s electronegativity and methoxy groups’ electron-donating nature influence sites for Suzuki-Miyaura or Ullmann couplings. Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (~5 eV), correlating with experimental reaction rates. Validate predictions with kinetic studies (e.g., monitoring Pd-catalyzed reactions via in-situ IR) .
Q. What strategies resolve contradictions in kinetic data during bromine substitution reactions involving this compound?
- Methodology : Discrepancies in rate constants may arise from solvent polarity effects or competing reaction pathways (e.g., radical vs. ionic mechanisms). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to probe solvent participation. Isotopic labeling (e.g., ²H or ¹³C at the methoxy group) paired with LC-MS/MS can track substituent migration. Statistical analysis (e.g., ANOVA) of triplicate experiments under varied conditions isolates confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
